Chemical Properties and Synthetic Utility of 6-Methyl-1-Indanone Oxime
Chemical Properties and Synthetic Utility of 6-Methyl-1-Indanone Oxime
This guide details the chemical properties, synthesis, and reactivity of 6-methyl-1-indanone oxime , a pivotal intermediate in the synthesis of bioactive aminoindanes and hydrocarbostyrils.
[1]
Executive Summary
6-Methyl-1-indanone oxime is the oxime derivative of 6-methyl-1-indanone (CAS 24623-20-9). It serves as a critical electrophilic scaffold in organic synthesis, particularly for the preparation of 6-methyl-1-aminoindane (a serotonin releasing agent analog) and 7-methyl-1,2,3,4-tetrahydroquinolin-2-one via the Beckmann rearrangement. Its chemical behavior is defined by the stability of the bicyclic indane core and the amphoteric nature of the oxime (
Physicochemical Profile
The compound features a fused benzene-cyclopentane ring system. The methyl group at the C6 position exerts a weak electron-donating effect (+I), which subtly influences the basicity of the oxime nitrogen and the migratory aptitude of the aryl ring during rearrangement.
| Property | Description / Value |
| Chemical Name | 6-methyl-N-hydroxy-2,3-dihydro-1H-inden-1-imine |
| Parent Ketone CAS | (6-methyl-1-indanone) |
| Molecular Formula | |
| Molecular Weight | 177.22 g/mol |
| Physical State | Crystalline Solid (White to pale yellow) |
| Melting Point | Predicted:[1][2][3] 145–155 °C (Based on 1-indanone oxime mp 146-150 °C) |
| Solubility | Soluble in EtOH, MeOH, DMSO, |
| Isomerism | Exists primarily as the (E)-isomer due to steric repulsion between the hydroxyl group and the peri-hydrogen at C7. |
Synthetic Protocol: Oximation of 6-Methyl-1-Indanone[1][4]
The synthesis follows a standard condensation mechanism between the ketone and hydroxylamine hydrochloride. The use of a base (pyridine or sodium acetate) is critical to neutralize the HCl byproduct and drive the equilibrium forward.
Methodology
-
Reagents: 6-Methyl-1-indanone (1.0 eq), Hydroxylamine hydrochloride (
, 1.2 eq), Pyridine (solvent/base) or EtOH/NaOAc. -
Procedure:
-
Dissolve 6-methyl-1-indanone in ethanol (or pyridine).[3]
-
Reflux the mixture at 80 °C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate solvent, dilute with ice water to precipitate the oxime. Filter and wash with cold water.
-
Purification: Recrystallize from ethanol/water to obtain pure crystals.
-
Reaction Mechanism & Workflow
Caption: Condensation pathway for oxime formation involving nucleophilic attack and dehydration.
Reactivity and Transformations[7][8][9][10][11][12]
The versatility of 6-methyl-1-indanone oxime lies in its two primary reaction pathways: Beckmann Rearrangement and Reduction .
A. Beckmann Rearrangement (Ring Expansion)
Treatment with acid catalysts (PPA,
-
Regioselectivity: The group anti to the hydroxyl group migrates. In 1-indanone oximes, the aryl ring (C7a) is anti to the OH in the stable (E)-isomer.
-
Migration: The bond between C1 and the aromatic ring (C7a) breaks, and nitrogen inserts.
-
Product: 7-methyl-1,2,3,4-tetrahydroquinolin-2-one (A hydrocarbostyril derivative).
-
Mechanism:
-
Protonation of the OH group.[6]
-
Loss of water concurrent with [1,2]-migration of the aryl ring to Nitrogen.
-
Hydrolysis of the resulting nitrilium ion to the lactam.
-
Caption: Acid-mediated ring expansion yielding the tetrahydroquinolinone scaffold.
B. Reduction to Amines
The oxime can be reduced to 6-methyl-1-aminoindane , a primary amine. This is a key step in synthesizing analogs of MMAI (5-methoxy-6-methyl-2-aminoindane) or other CNS-active agents.
-
Reagents:
-
Catalytic Hydrogenation:
, Pd/C or Raney Ni (often with acetic anhydride to prevent secondary amine formation). -
Chemical Reduction: Sodium (Na) in Ethanol, or
in THF.
-
-
Outcome: The
bond is saturated to .
Analytical Characterization
To validate the identity of 6-methyl-1-indanone oxime, researchers should look for the following spectral signatures:
-
IR Spectroscopy:
-
O-H Stretch: Broad band at 3200–3400
. -
C=N Stretch: Weak to medium band at 1640–1660
. -
N-O Stretch: Distinct band around 930–960
.
-
-
1H NMR (
):-
Methyl Group: Singlet at
ppm. -
Methylene Protons (C2, C3): Multiplets at
ppm. -
Oxime OH: Broad singlet (exchangeable with
) often ppm.[3][7] -
Aromatic Protons: The proton at C7 (peri to the oxime) is often deshielded (
ppm) in the (E)-isomer due to the lone pair of nitrogen or magnetic anisotropy of the C=N bond.
-
Applications in Drug Development[7]
-
CNS Agents: The reduced amine (6-methyl-1-aminoindane) serves as a rigidified analog of amphetamines, used to study monoamine transporter selectivity.
-
Hydrocarbostyrils: The Beckmann rearrangement product is a precursor for quinolinone-based pharmaceuticals, which exhibit anti-platelet and cardiotonic activities.
References
-
Beckmann Rearrangement of Indanone Oximes
- Source: Park, K. K., et al. "Beckmann Rearrangements of 1-Indanone Oxime Derivatives Using Aluminum Chloride." Journal of the Korean Chemical Society, 2004.
- Relevance: Establishes the protocol for rearranging methyl-substituted indanone oximes to hydrocarbostyrils.
-
Synthesis of Indanone Oximes
- Source: Organic Syntheses, Coll. Vol. 9, p.1 (1998); Vol. 73, p.1 (1996).
- Relevance: Provides the definitive standard operating procedure (SOP)
-
Reduction of Oximes to Amines
- Source:Journal of Medicinal Chemistry, 1991, 34(5), 1662–1668.
- Relevance: Discusses the synthesis of aminoindanes (like MMAI)
-
6-Methyl-1-Indanone (Precursor Data)
- Source: Sigma-Aldrich Product Specific
-
Relevance: Verifies the starting material properties (CAS 24623-20-9).[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Methyl-1-indanone 99 24623-20-9 [sigmaaldrich.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Sciencemadness Discussion Board - How to reduce oximes to amines? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. 6-Methyl-1-indanone | 24623-20-9 [chemicalbook.com]
